molecular formula C10H9BClNO2 B2553565 [2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid CAS No. 2377609-59-9

[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid

Cat. No. B2553565
CAS RN: 2377609-59-9
M. Wt: 221.45
InChI Key: PYFAFKSHWLMVHN-UHFFFAOYSA-N
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Description

The compound [2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid is a boronic acid derivative that is of interest in organic chemistry due to its potential applications in various chemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions such as the Suzuki reaction. While the provided papers do not directly discuss this specific compound, they do provide insights into the general behavior and utility of boronic acid derivatives in organic synthesis.

Synthesis Analysis

The synthesis of boronic acid derivatives can be complex, involving multiple steps and requiring careful optimization of reaction conditions. For example, the synthesis of 3-azabicyclo[3.2.0]heptyl boropinacolates and trifluoroborates through [2 + 2] photocycloaddition of alkenyl boronic derivatives is described, highlighting the importance of optimizing factors such as wavelength, reagent concentration, and photosensitizer . Additionally, the synthesis of enantiomerically pure cyclopropyl boronic esters involves condensation of alkenyl boronic acids with specific diols, followed by Pd(II) catalyzed cyclopropanation and chromatographic separation . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is crucial for their reactivity and the types of reactions they can participate in. The papers do not provide specific details on the molecular structure of this compound, but they do discuss the structures of related compounds. For instance, the stereochemistry of cyclopropyl boronic esters is determined through conversion to cyclopropanols, which can be correlated with previously published data . This indicates the importance of stereochemistry in the utility of boronic acid derivatives.

Chemical Reactions Analysis

Boronic acids are versatile reagents in organic synthesis, particularly in cross-coupling reactions. The papers describe various chemical reactions involving boronic acid derivatives, such as the [2 + 2] photocycloaddition to form azabicycloheptane scaffolds and the catalysis of dehydrative amidation between carboxylic acids and amines . These reactions demonstrate the reactivity of boronic acids and their potential to form complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents and molecular structure. While the papers do not provide specific data on the physical and chemical properties of this compound, they do mention the general properties of boronic acids, such as their role in the Suzuki reaction and the influence of ortho-substituents on catalytic activity . These properties are essential for understanding the reactivity and applications of boronic acid derivatives in organic synthesis.

Scientific Research Applications

  • Anti-Inflammatory and Immunomodulatory Effects :

    • [2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid may have potential anti-inflammatory and immunomodulatory effects. Research indicates that boronic acids, similar in structure, have demonstrated significant anti-inflammatory activity by inhibiting pro-inflammatory mediators in the body. These effects are particularly seen in the inhibition of leukotrienes, crucial mediators of inflammation. Studies have also shown the efficacy of these compounds in reducing inflammation when applied topically, indicating their potential for use in treating inflammatory disorders (Singh et al., 2008).
  • Effects on Carbohydrate and Lipid Metabolism :

    • Compounds structurally related to this compound have been observed to induce changes in carbohydrate and lipid metabolism. This is particularly relevant in the context of metabolic disorders, where the modulation of these metabolic pathways can be of therapeutic interest. For instance, certain boron-containing compounds have been noted to affect body weight, glycaemia, cholesterol, triglyceride, insulin, and inflammatory marker levels (López-Cabrera et al., 2018).
  • Potential in Neurotoxicity and Motor System Disruption Studies :

    • Research on boronic acids, structurally similar to this compound, has provided insights into their neurotoxic effects and their potential to disrupt the motor system. This makes these compounds useful in studying neuronal damage, motor disruption, and diseases related to these conditions, like parkinsonism. The differential toxic profiles of these compounds can help understand the structure-toxicity relationship and their impact on the central nervous system (Pérez‐Rodríguez et al., 2017).
  • Photo- and Radio-Sensitizing Properties in Cancer Therapy :

    • Certain boron-containing derivatives have shown promise in enhancing the efficacy of photodynamic therapy (PDT) and radiotherapy. These compounds exhibit potent sensitizing properties, improving the therapeutic outcomes in cancer treatment. This property, coupled with their low toxicity, suggests that boron-containing compounds, like this compound, could be effective in tumor targeting and treatment strategies (Ol’shevskaya et al., 2009).

Safety and Hazards

“[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid” is classified as a hazardous compound according to the 2012 OSHA Hazard Communication Standard . It has the signal word “Warning” and the hazard statements H302+H312+H332-H315-H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[2-chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BClNO2/c12-9-5-7(10(6-13)3-4-10)1-2-8(9)11(14)15/h1-2,5,14-15H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFAFKSHWLMVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C2(CC2)C#N)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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